Tetroxolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64724-24-9 |
|---|---|
Molecular Formula |
CH2O4 |
Molecular Weight |
78.02 g/mol |
IUPAC Name |
tetraoxolane |
InChI |
InChI=1S/CH2O4/c1-2-4-5-3-1/h1H2 |
InChI Key |
BBTAXTWMTTZKGI-UHFFFAOYSA-N |
Canonical SMILES |
C1OOOO1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Tetroxolane
Quantum Mechanical Approaches to Tetroxolane Structure and Energetics
Quantum mechanical calculations have been instrumental in elucidating the fundamental properties of this compound. These methods allow for the detailed exploration of its potential energy surface, reaction pathways, and energetic characteristics.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has been widely employed to study the reaction pathways involving this compound, particularly its formation from the reaction of ozone with carbonyl compounds. core.ac.uk DFT calculations, such as those using the B3LYP functional, have been used to map the energy surface for the ozone-ketone reaction. core.ac.uk These studies have shown that ozone can add to a carbonyl compound through a stepwise mechanism with a moderate energy barrier, leading to the formation of a this compound intermediate. core.ac.uk
In the reaction of ozone with formaldehyde (B43269), for instance, DFT calculations at the M05-2X/6-311+G(d,p) level predict a stepwise addition to the carbonyl group. nih.govacs.org This process involves barriers of 19.1 and 23.0 kcal/mol, resulting in the formation of the five-membered this compound ring. nih.govacs.org This pathway is competitive with the radical abstraction of the acyl hydrogen. nih.govacs.org The this compound intermediate is found to lie in a relatively deep energy well, suggesting it could be observable under cryogenic conditions. core.ac.uk
High-Level Ab Initio Calculations (e.g., CCSD(T), CBS-QB3, W1BD, WMS, W2X, W3X-L)
For more accurate energetic predictions, high-level ab initio methods have been utilized. The Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, often considered the "gold standard" in quantum chemistry, has been applied to the aldehyde-ozone reaction. core.ac.uknih.govacs.org CCSD(T)/6-311+G(d,p)//M05-2X)/6-311+G(d,p) calculations have confirmed the competitive nature of the hydrogen abstraction and addition-cyclization pathways. nih.govacs.org
Complete Basis Set (CBS) methods, such as CBS-QB3, have also been employed to obtain highly accurate energies for the stationary points on the potential energy surface of the ozone-ketone reaction. core.ac.ukscispace.com These methods combine DFT geometries and frequencies with a series of higher-level calculations to extrapolate to the complete basis set limit, providing reliable thermochemical data. core.ac.uknih.govsandiego.edugaussian.com Other high-level composite methods like W1BD, WMS, W2X, and W3X-L have been used to derive formation enthalpies for a range of oxygenated hydrocarbons, including species related to this compound, by calculating atomization energies. aip.orgaip.org
Characterization of Potential Energy Surfaces for this compound Formation and Decomposition
The potential energy surface (PES) provides a comprehensive picture of all possible geometric arrangements of a system and their corresponding energies. wikipedia.org For this compound, computational studies have focused on mapping the PES for its formation from ozone and carbonyls, as well as its subsequent decomposition. core.ac.ukwhiterose.ac.uk
The formation of this compound is proposed as a key intermediate in a low-energy pathway to ozone. core.ac.uk The reaction is reversible, which is consistent with experimental observations of isotopic exchange. nih.govacs.org The decomposition of the this compound intermediate can proceed via different routes. One pathway involves the retro-cycloaddition to regenerate ozone and the carbonyl compound. core.ac.uk Another possible decomposition channel is the cleavage of an O-O bond, leading to a diradical intermediate which can then form a carbonyl oxide and molecular oxygen. nih.govacs.org
Conformational Analysis and Ring Puckering Studies of this compound Systems
The five-membered ring of this compound is not planar and can adopt various puckered conformations. smu.edu The study of these conformations is crucial for understanding the molecule's structure and reactivity.
Conformational analysis of this compound and related oxolanes has been performed using methods like the Cremer-Pople puckering coordinates. smu.eduresearchgate.netchemrxiv.org These studies investigate the conformational potential energy surface as a function of the puckering amplitude (q) and the pseudorotation phase angle (Φ). smu.edu For this compound, calculations at the Hartree-Fock level with a 6-31G* basis set have been used to evaluate these conformational potentials. smu.edu
Unlike some other five-membered rings that exhibit free pseudorotation, the pseudorotation in this compound is hindered by energy barriers. smu.edu The most stable conformations for this compound are predicted to be puckered, Cₛ-symmetrical twist forms. smu.edu The presence of multiple O-O bonds in the ring increases the barriers to pseudorotation. smu.edu
Computational Prediction of this compound Stability and Reactivity
Computational methods are essential for predicting the stability and reactivity of transient species like this compound. nih.gov These predictions are vital for assessing its potential role in various chemical environments.
The stability of this compound is a key question addressed by computational studies. Calculations suggest that this compound lies in a significant energy well, indicating that it is a stable intermediate. core.ac.uk However, its reactivity is also high, with several decomposition pathways available. The relative stability of this compound and its isomers, as well as its reactivity towards other species, can be predicted through computational modeling.
Strain Energy Calculations via Isodesmic and Homodesmic Reactions
Ring strain can significantly influence the stability and reactivity of cyclic compounds. iupac.org The strain energy of this compound can be estimated computationally using hypothetical isodesmic and homodesmic reactions. core.ac.ukiupac.organu.edu.auresearchgate.netchemrxiv.orgyale.edu
An isodesmic reaction is a hypothetical reaction where the number of each type of bond is conserved on both the reactant and product sides. core.ac.uk A more refined approach is the use of homodesmic reactions, where the number of carbon atoms in each hybridization state is also conserved. core.ac.ukanu.edu.au By calculating the enthalpy change of such a reaction, where the strained cyclic molecule is a reactant and strain-free acyclic molecules are the products, the strain energy can be determined. iupac.organu.edu.auyale.edu For this compound, these calculations would involve comparing its energy to that of suitable acyclic reference compounds containing the same types of bonds. This allows for a quantitative assessment of the destabilization due to its cyclic structure. core.ac.ukiupac.org
Evaluation of Thermochemical Parameters (e.g., Formation Enthalpy)
The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states. byjus.comwikipedia.org This value is a critical measure of a compound's energetic stability. High-level quantum mechanical computations have been employed to determine the thermochemical parameters for this compound (1,2,4,5-tetroxolane).
Detailed theoretical studies have utilized composite model chemistries, such as G4, W1BD, WMS, and W2X, to calculate the gas-phase formation enthalpy of this compound. researchgate.netaip.org These methods derive formation enthalpies through atomization or isodesmic reaction calculations. researchgate.net One comprehensive analysis yielded a final recommended value for the standard enthalpy of formation of this compound at 0 K of ΔfH°(0 K) = 95.8 ± 2.0 kJ mol⁻¹ . aip.org This positive value indicates that this compound is enthalpically unstable relative to its constituent elements (graphite, H₂, and O₂).
The table below summarizes the formation enthalpies derived from various high-level computational methods, highlighting the consistency and reliability of the theoretical predictions. aip.org
| Computational Method | Calculated ΔfH°(0 K) (kJ mol⁻¹) |
| WMS (Direct Atomization) | 86.7 |
| W2X (Direct Atomization) | 95.7 |
| Multi-Composite Average | 93.8 ± 5.1 |
| Recommended Value | 95.8 ± 2.0 |
Beyond the formation enthalpy, other key thermodynamic parameters for this compound have been computed at standard conditions (298.15 K and 1 bar). aip.org These parameters are essential for understanding the compound's behavior at different temperatures.
| Thermochemical Parameter | Value | Units |
| Entropy (S°) | 275.87 | J mol⁻¹ K⁻¹ |
| Constant Pressure Heat Capacity (C p°) | 63.99 | J mol⁻¹ K⁻¹ |
| Enthalpy Function (H°(T) − H°(0)) | 13.67 | kJ mol⁻¹ |
Molecular Dynamics Simulations for Dynamic Behavior of this compound Species
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov By calculating the forces between atoms and integrating Newton's laws of motion, MD simulations provide a detailed, time-resolved view of molecular behavior, offering insights into conformational changes, molecular interactions, and other dynamic processes. ebsco.comnih.gov
While specific, large-scale molecular dynamics simulation studies focused exclusively on this compound are not widely documented in the literature, other theoretical methods have provided significant insights into its dynamic behavior. In particular, conformational analysis using quantum chemical methods has been applied to the series of oxolanes, including this compound. smu.edu
A key dynamic feature of saturated five-membered rings is pseudorotation, a low-energy conformational change where the puckering of the ring moves around the cycle without significant changes in energy. smu.edu However, the incorporation of heteroatoms, especially in peroxide linkages, significantly alters this behavior. For this compound, theoretical investigations reveal that pseudorotation is hindered by an energy barrier of up to 3.3 kcal/mol. smu.edu This is in contrast to free pseudorotors like cyclopentane (B165970). smu.edu
The most stable conformations for this compound are predicted to be puckered Cₛ-symmetrical twist forms. smu.edu The presence of multiple O-O bonds in the this compound ring leads to increased ring strain and a higher barrier to planarity compared to oxolanes with fewer oxygen atoms. smu.edu This inherent strain and the hindered dynamics contribute to the molecule's lability and are crucial for understanding its potential reaction pathways, such as the retro-cycloaddition to form ozone and a carbonyl compound. smu.educore.ac.uk
Synthetic Strategies and Mechanistic Pathways Involving Tetroxolane
Formation of Tetroxolanes from Ozonolysis of Carbonyl Compounds
The formation of a five-membered ring tetroxolane is a proposed pathway in the reaction of ozone with carbonyl compounds. core.ac.uk This reaction channel involves the addition of ozone to the carbonyl group, which has been a subject of study for over a century. acs.orgnih.gov Both theoretical calculations and experimental results have been employed to understand the mechanism and energetics of this process. core.ac.ukacs.org
Ozone can react with both aldehydes and ketones to potentially form a this compound intermediate. core.ac.ukacs.org For aldehydes, this addition pathway competes with another channel: the abstraction of the acyl hydrogen by ozone. acs.orgnih.gov This hydrogen abstraction leads to a radical pair that can form a hydrotrioxide, which may then decompose into a carboxylic acid and singlet oxygen. acs.orgnih.gov In the case of ketones, the addition of ozone to the carbonyl carbon is the primary reaction channel discussed in the context of this compound formation. core.ac.uk Experimental studies involving the treatment of ketones with ozone in solution have been used to investigate the this compound hypothesis. core.ac.uk However, similar examinations using aldehydes are complicated by their oxidation via the hydrogen abstraction pathway. core.ac.uk
Computational studies, including Density Functional Theory (DFT) and CCSD(T) calculations, indicate that the addition of ozone to the carbonyl group of an aldehyde like formaldehyde (B43269) is not a concerted process but rather occurs via a stepwise mechanism. acs.orgnih.gov This pathway involves two distinct transition states with calculated energy barriers. For the reaction of ozone with formaldehyde, the barriers for the stepwise addition have been calculated to be 19.1 kcal/mol and 23.0 kcal/mol, leading to the formation of the five-membered this compound ring. acs.orgnih.gov The calculations suggest that the resulting this compound intermediate resides in a relatively deep energy well, making it potentially observable in cryogenic matrix or solution environments. core.ac.uk
| Reaction Pathway | Reactant | Method | Calculated Barrier (kcal/mol) | Reference |
| Acyl Hydrogen Abstraction | Formaldehyde + Ozone | CCSD(T)/6-311+G(d,p)//M05-2X)/6-311+G(d,p) | 16.2 | acs.org, nih.gov |
| Stepwise Addition (1st Barrier) | Formaldehyde + Ozone | CCSD(T)/6-311+G(d,p)//M05-2X)/6-311+G(d,p) | 19.1 | acs.org, nih.gov |
| Stepwise Addition (2nd Barrier) | Formaldehyde + Ozone | CCSD(T)/6-311+G(d,p)//M05-2X)/6-311+G(d,p) | 23.0 | acs.org, nih.gov |
This table presents calculated energy barriers for the competing reaction channels between ozone and formaldehyde.
Carbonyl oxides, also known as Criegee intermediates, and triplet oxygen (³O₂) play a significant role in the chemistry surrounding tetroxolanes. acs.org One proposed pathway involves the ring opening of the this compound intermediate through an alternative O-O bond cleavage. acs.orgnih.gov This cleavage, followed by a spin inversion in the resulting diradical intermediate, can yield a carbonyl oxide and a molecule of triplet oxygen. acs.orgnih.gov
Conversely, the reaction of triplet oxygen with carbonyl oxides may serve as a route to form tetroxolanes, which can then fragment to produce ozone. core.ac.ukacs.org This reverse process suggests that carbonyl oxides could be a potential source of ozone through the intermediacy of tetroxolanes. core.ac.ukacs.orgnih.gov
Stepwise Addition Mechanism to the Carbonyl Moiety
This compound as a Key Intermediate in Ozone Chemistry
The this compound is considered a key, albeit transient, intermediate in certain ozone-related chemical processes. core.ac.uk Its stability and reversible formation are central to its role, particularly in explaining isotopic exchange phenomena. acs.org
The formation of the this compound from a carbonyl compound and ozone is considered a reversible process. acs.org The this compound can undergo a retro-cycloaddition reaction to regenerate the original carbonyl compound and an ozone molecule. core.ac.ukacs.org This reversibility is a crucial aspect of the this compound's role as an intermediate and is consistent with observations from isotopic labeling experiments. acs.orgnih.gov This pathway has been proposed as a potential low-energy route to ozone generation from other precursors. core.ac.uk
Strong evidence for the transient existence of a this compound intermediate comes from isotopic exchange studies. core.ac.ukacs.org In these experiments, a ketone isotopically labeled with ¹⁸O is treated with unlabeled ozone (¹⁶O₃). core.ac.uk The rapid loss of the ¹⁸O label from the ketone, as measured by techniques like GC-MS, is observed. core.ac.uk This facile exchange of the oxygen isotope is explained by the formation of a symmetric this compound intermediate, which can then undergo retro-cycloaddition to release an isotopically scrambled ketone and ozone. core.ac.ukacs.org These findings provide compelling experimental support for the hypothesis that tetroxolanes are formed as intermediates in the reaction between ozone and carbonyl compounds. core.ac.uk
Competing Mechanistic Channels: this compound Formation vs. Hydrogen Abstraction
The reaction between ozone and aldehydes presents two primary competing mechanistic pathways: the abstraction of the acyl hydrogen and the addition of ozone to the carbonyl group to form a this compound intermediate. wayne.eduacs.org Computational studies, utilizing methods such as Density Functional Theory (DFT) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have elucidated the energetics of these competing channels. wayne.eduacs.org
For the reaction of ozone with formaldehyde, the radical abstraction of the acyl hydrogen by ozone is one possible route. wayne.eduacs.org This pathway proceeds through a transition state with a calculated energy barrier, leading to the formation of a radical pair. This pair can then combine to form a hydrotrioxide, which may subsequently decompose into a carboxylic acid and singlet oxygen. wayne.eduacs.org
The alternative channel involves the stepwise addition of ozone to the carbonyl carbon, resulting in the formation of the five-membered this compound ring. wayne.eduacs.org This process is also associated with specific activation energy barriers for each step. wayne.eduacs.org These two pathways can be interconnected through an intramolecular hydrogen abstraction. wayne.eduacs.org The relative rates of these competing reactions are dictated by their respective energy barriers, which can be influenced by factors such as the structure of the aldehyde and the reaction conditions.
Table 1: Calculated Activation Barriers for Competing Pathways in the Reaction of Ozone with Formaldehyde
| Reaction Pathway | Activation Barrier (kcal/mol) | Reference |
| Acyl Hydrogen Abstraction | 16.2 | wayne.eduacs.org |
| Stepwise Ozone Addition (this compound Formation) | 19.1 and 23.0 | wayne.eduacs.org |
| This table presents the calculated energy barriers for the two primary competing mechanistic channels in the ozonolysis of formaldehyde, as determined by CCSD(T)/6-311+G(d,p)//M05-2X)/6-311+G(d,p) calculations. |
O-O Bond Cleavage and Diradical Intermediates
Influence of Substituent Effects on this compound Formation and Reactivity
The nature of the substituents on the carbonyl compound can significantly influence both the formation and the subsequent reactivity of the this compound intermediate. These effects can be broadly categorized as electronic and steric.
Electronic Effects:
Electron-donating groups (EDGs) attached to the carbonyl carbon are expected to increase the electron density on the carbonyl oxygen, potentially facilitating the electrophilic attack of ozone and favoring the formation of the this compound intermediate. However, in the context of competing reactions, EDGs can also stabilize any carbocationic character in the transition state of other pathways.
Electron-withdrawing groups (EWGs) , conversely, would decrease the electron density on the carbonyl oxygen, potentially disfavoring the initial ozone addition. Research on the decomposition of cyclic organic peroxides has shown that substituents have a significant effect on the unimolecular homolysis of the O-O bond. mdpi.com The stability of the resulting radical fragments is a key factor, and EWGs can influence this by delocalizing the radical character.
Steric Effects:
Bulky substituents on the carbonyl compound can introduce steric hindrance , which may impede the approach of the ozone molecule to the carbonyl carbon. researchgate.net This steric repulsion can increase the activation barrier for this compound formation, potentially favoring the hydrogen abstraction pathway if it is less sterically demanding. The reactivity of cyclic organic peroxides has also been shown to be influenced by steric hindrance, with less hindered peroxides exhibiting different activation parameters for thermolysis. mdpi.com
Table 2: Predicted Influence of Substituents on this compound Chemistry
| Substituent Type | Effect on this compound Formation | Effect on this compound Reactivity (O-O Cleavage) |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | May favor formation by increasing carbonyl nucleophilicity. | May stabilize resulting radical intermediates, potentially lowering the activation energy for cleavage. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | May disfavor formation by decreasing carbonyl nucleophilicity. | Can influence the stability of radical intermediates, affecting the rate of decomposition. |
| Bulky Groups (e.g., -C(CH₃)₃) | Likely to hinder formation due to steric repulsion. | May introduce ring strain, potentially increasing the rate of O-O bond cleavage. |
| This table provides a qualitative prediction of the influence of different types of substituents on the formation and reactivity of this compound based on general principles of organic chemistry. |
Advanced Spectroscopic Characterization Techniques Applied to Tetroxolane Research
Indirect Spectroscopic Evidence from Isotopic Labeling Experiments (e.g., GC-MS)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of atoms through a chemical transformation. When combined with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a robust method for separating and identifying isotopically labeled products, thereby offering indirect evidence for transient intermediates. nih.gov In the context of tetroxolane research, which is proposed as an intermediate in reactions between ozone and carbonyl compounds, isotopic labeling can verify the occurrence of specific bond-forming and bond-breaking events. core.ac.uk
GC-MS is particularly well-suited for these studies due to its ability to separate complex mixtures and provide information-rich labeling data. creative-proteomics.com The gas chromatograph separates volatile compounds, and the mass spectrometer then fragments them, providing a mass spectrum that serves as a molecular fingerprint and reveals the isotopic composition. creative-proteomics.comresearchgate.net
A key experiment investigating the "this compound hypothesis" involved reacting an isotopically labeled ketone with ozone. core.ac.uk The study was designed to see if the oxygen atoms from ozone were incorporated into the carbonyl compound, a process that would be facilitated by the formation and subsequent retro-cycloaddition of a this compound intermediate. Researchers observed a rapid loss of the isotopic label in the starting material upon treatment with ozone, as measured by GC-MS. core.ac.uk This result, while not providing direct observation of this compound, is consistent with the formation of a transient intermediate like this compound that facilitates oxygen atom exchange. core.ac.uk
Table 1: Principles of Isotopic Labeling with GC-MS in Mechanistic Studies
| Step | Description | Key Information Gained |
| Labeling | A stable isotope (e.g., ¹⁸O) is incorporated into one of the reactants (e.g., a ketone). | Provides a traceable marker to follow the path of specific atoms. |
| Reaction | The labeled reactant is subjected to the chemical reaction of interest (e.g., ozonolysis). | Allows the formation of potential intermediates like this compound. |
| Separation (GC) | The reaction mixture is injected into a gas chromatograph, separating the components based on their volatility and interaction with the column. creative-proteomics.com | Isolation of starting materials, products, and byproducts. |
| Detection (MS) | Each separated component is ionized and fragmented, and the mass-to-charge ratio of the fragments is measured. creative-proteomics.com | Provides structural information and, crucially, the location and extent of isotopic labeling in the products. |
| Analysis | The mass spectra of the products are analyzed to determine if the isotopic label has been transferred or scrambled, providing insights into the reaction mechanism. nih.gov | Evidence for or against the involvement of a specific intermediate pathway. |
This interactive table summarizes the workflow of a typical isotopic labeling experiment using GC-MS.
Potential Applications of In Situ Spectroscopy for Transient Species Detection
Given the presumed instability of this compound, in situ spectroscopic techniques are essential for its potential detection. These methods analyze the sample directly in the reaction environment, allowing for the observation of short-lived species in real-time.
Time-resolved vibrational spectroscopy, including infrared (IR) and Raman techniques, is exceptionally suited for studying the dynamics of chemical reactions and identifying transient intermediates. riken.jp These methods can provide structural information on the timescale of molecular vibrations, from femtoseconds to nanoseconds. riken.jp
For a molecule like this compound, its formation and decay would likely occur on a very short timescale. Time-resolved IR or Raman spectroscopy could potentially capture the unique vibrational signature of the this compound ring. The O-O stretching and bending modes within the five-membered ring would be expected to produce characteristic peaks in the vibrational spectrum. researchgate.netresearchgate.net While direct experimental spectra of this compound are not available, computational chemistry plays a vital role in predicting these vibrational frequencies. aip.orghelsinki.fi Quantum chemical calculations, such as those using Density Functional Theory (DFT), can predict the IR and Raman spectra of proposed intermediates, providing a theoretical benchmark to guide experimental searches. researchgate.netnih.govaip.org
The application of these techniques has been demonstrated in the study of other reactive oxygen species and in tracking ultrafast structural changes in complex molecules. For instance, time-resolved IR spectroscopy has been used to follow photoinduced phase transitions in charge-transfer complexes, successfully identifying the spectral signatures of transient states. riken.jp Similarly, Raman spectroscopy has been used to characterize hydrogen polyoxides like H₂O₃ and H₂O₄, which also contain challenging O-O bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. core.ac.uknih.gov While the direct NMR detection of a highly unstable species like this compound is improbable, the technique is indispensable for characterizing any stable analogues or derivatives that may be synthesized. mdpi.comuni-muenchen.de
Should researchers succeed in synthesizing a substituted or trapped version of a this compound that is stable enough for analysis, a full suite of NMR experiments would be required for its structural confirmation.
1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of hydrogen and carbon atoms, including the number of unique nuclei and their connectivity. mdpi.com
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the assembly of the complete molecular skeleton and the definitive assignment of all atoms in the structure. core.ac.ukmdpi.com For example, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing connectivity across heteroatoms like oxygen, which would be essential in confirming the this compound ring structure.
The power of modern NMR is routinely demonstrated in the structural determination of complex natural products and novel synthetic compounds, where intricate stereochemistry and connectivity are pieced together from various 2D correlation experiments. d-nb.infonih.gov
Time-Resolved Vibrational Spectroscopy (e.g., IR, Raman)
High-Resolution Mass Spectrometry for Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing extremely accurate mass measurements. nih.gov This capability allows for the determination of the elemental formula of an unknown compound with high confidence, making it an invaluable tool for identifying reaction intermediates. nih.govacs.org
In reactions where this compound is a suspected intermediate, HRMS could be used to detect its molecular ion (CH₂O₄⁺) or the ion of a related adduct. The ability to distinguish between ions with very similar nominal masses is a key strength of HRMS. For example, it can easily differentiate between molecules of different elemental compositions that happen to have the same integer mass.
Table 2: Advantages of High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification
| Feature | Description | Relevance to this compound Research |
| High Mass Accuracy | Measures mass-to-charge ratios to several decimal places (e.g., < 5 ppm error). nih.gov | Allows for the confident assignment of an elemental formula (e.g., CH₂O₄) from a measured mass, distinguishing it from other potential isobaric species. |
| High Resolving Power | Ability to distinguish between two peaks with very similar mass-to-charge ratios. nih.gov | Critical for analyzing complex reaction mixtures where multiple intermediates and products may be present simultaneously. |
| Isotopologue Detection | Can resolve the isotopic pattern of a molecule, further confirming its elemental composition. nih.gov | Complements isotopic labeling studies by precisely measuring the mass of labeled intermediates. |
| Non-Targeted Analysis | Enables the identification of unknown compounds without the need for reference standards. nih.gov | Ideal for discovering novel or unexpected intermediates in the reaction pathway leading to or from this compound. |
This interactive table highlights the key features of HRMS and their importance in studying reactive intermediates.
Electron Energy-Loss Spectroscopy (EELS) in Characterizing Oxygenated Materials
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique typically combined with a Transmission Electron Microscope (TEM) that probes the fundamental electronic and chemical properties of a material at the nanoscale. mat-cs.comwikipedia.org It works by measuring the energy lost by electrons as they pass through a thin sample. wikipedia.org These energy losses are characteristic of the atoms in the sample and their bonding environment. measurlabs.com
EELS can provide several key pieces of information relevant to the study of highly oxygenated materials:
Elemental Composition: The technique is highly sensitive for detecting light elements like carbon and oxygen. dectris.com
Chemical Bonding and Oxidation States: The fine structure within the EELS spectrum can reveal details about the local chemical environment, including the oxidation state of atoms and the nature of their chemical bonds. mat-cs.commeasurlabs.com This could potentially be used to probe the unique peroxide linkages within a this compound-containing material.
Electronic Properties: EELS provides insights into the electronic structure of a material, which is dictated by its bonding. measurlabs.com
While applying EELS directly to an isolated, transient molecule like this compound is not feasible, the technique could be invaluable for characterizing any solid-state materials or surfaces where tetroxolanes are proposed to exist or are used as precursors. For example, if a stable, crystalline material containing a this compound moiety were synthesized, EELS could provide atomic-scale chemical information that complements data from other techniques like X-ray diffraction. dectris.com
Research on Tetroxolane Derivatives and Analogues
Substituted Tetroxolane Systems: Synthesis and Theoretical Analysis
The study of substituted this compound systems is a field dominated by theoretical and computational chemistry, with limited experimental synthesis data available in publicly accessible literature. The transient and potentially unstable nature of the this compound ring presents significant challenges to its isolation and characterization.
Theoretical studies, primarily employing Density Functional Theory (DFT) and coupled cluster methods like CCSD(T), have been instrumental in predicting the viability and properties of substituted tetroxolanes. The primary theoretical route to substituted tetroxolanes is the reaction of ozone with substituted carbonyl compounds. core.ac.uk It is proposed that the reaction proceeds through the formation of a five-membered ring this compound intermediate. core.ac.uk
Computational models suggest that the substitution of hydrogen atoms on the carbon of the this compound ring with alkyl or aryl groups could influence the stability of the ring system. For instance, theoretical investigations on the reaction of ozone with ketones like t-butyl cyclohexanone, acetophenone, and benzophenone (B1666685) support the existence of corresponding substituted this compound intermediates. core.ac.uk Isotopic labeling studies with ¹⁸O-labeled ketones have provided indirect experimental evidence for the formation of these transient tetroxolanes, as the isotopic label rapidly scrambles upon exposure to ozone, a process consistent with the formation and subsequent retro-cycloaddition of a symmetric this compound intermediate. core.ac.uk
A competition experiment indicated that dialkyl-ketones react faster than other ketones in this exchange, suggesting that alkyl substitution might facilitate the formation of the this compound intermediate. core.ac.uk However, aldehydes have been found to be unsuitable for experimentally examining the this compound hypothesis due to their rapid oxidation by ozone. core.ac.uk
Detailed synthetic procedures for isolating stable, substituted tetroxolanes are not well-documented in readily available scientific literature, likely due to their inherent instability. The research in this area continues to be driven by computational predictions, which guide the search for conditions under which these elusive molecules might be observed or trapped.
Heteroatom-Substituted this compound Analogues
Research into heteroatom-substituted this compound analogues, where the carbon atom is replaced by a heteroatom such as nitrogen or sulfur, is even more speculative and primarily exists in the realm of theoretical possibility. There is a notable lack of experimental reports on the successful synthesis and characterization of such compounds.
Theoretical studies suggest that the introduction of heteroatoms could significantly alter the electronic structure and stability of the this compound ring. core.ac.uk Computational modeling allows for the investigation of the hypothetical structures and energies of these analogues. For example, the substitution of the carbon atom with a nitrogen atom would lead to an aza-tetroxolane system. While synthetic routes to nitrogen-rich heterocycles like tetrazoles are well-established, the synthesis of a nitrogen-containing this compound ring is a much more challenging prospect due to the high density of peroxide linkages.
Similarly, the concept of a thia-tetroxolane, with a sulfur atom in the ring, has been a subject of computational curiosity. The synthesis of sulfur-containing heterocycles is a broad field of research, but direct evidence for the formation of a thia-tetroxolane is absent from the current body of literature. sioc-journal.cn
The exploration of heteroatom-substituted this compound analogues remains a frontier in computational chemistry. These theoretical investigations are crucial for predicting the potential existence and properties of such novel ring systems, which may guide future synthetic efforts.
Comparative Studies with Other Cyclic Peroxides and Highly Oxygenated Ring Systems
Comparative studies of this compound with other cyclic peroxides and highly oxygenated ring systems are essential for understanding its relative stability and potential reactivity. These comparisons are almost exclusively based on theoretical and computational data due to the challenges in handling these energetic molecules experimentally.
Dioxiranes and Trioxolanes
Dioxiranes are three-membered cyclic peroxides, while trioxolanes (ozonides) are five-membered rings containing three oxygen atoms. Both are key intermediates in various oxidation reactions.
Theoretical calculations, such as those employing the 6-31G* basis set at the Hartree-Fock level of theory, have been used to compare the structural and energetic properties of these cyclic peroxides. smu.edu These studies reveal that the stability and degree of puckering in these rings are significantly influenced by the number of peroxide (O-O) bonds. smu.edu
| Compound | Number of O-O Bonds | Relative Energy (kcal/mol) | Puckering Amplitude (q, pm) |
| 1,2-Dioxolane | 1 | 0 | Not specified in detail |
| 1,2,3-Trioxolane | 2 | 3.03 | Not specified in detail |
| 1,2,4-Trioxolane (B1211807) | 1 | 0 | Not specified in detail |
| This compound | 3 | 0 | Not specified in detail |
The general trend observed is that the ring strain and instability increase with the number of adjacent peroxide bonds. Therefore, this compound, with three peroxide linkages, is predicted to be significantly less stable than dioxiranes and trioxolanes. The reaction of ozone with alkenes, which leads to the formation of trioxolanes (ozonides), is a well-established synthetic method. beilstein-journals.org In contrast, the formation of this compound from ozone and carbonyls is a reversible and less favorable process. core.ac.uk
Tetroxanes and Pentoxolanes
Tetroxanes are six-membered rings containing four oxygen atoms, while pentoxolane is a five-membered ring with five oxygen atoms. These represent even more highly oxygenated systems than this compound.
Conformational and energetic studies have been extended to these highly oxygenated rings. smu.edu Theoretical calculations indicate that as the number of oxygen atoms and peroxide bonds increases, the ring puckering and inherent strain also increase. smu.edu
| Compound | Ring Size | Number of O Atoms | Number of O-O Bonds | Relative Energy of Planar Form (kcal/mol) |
| This compound | 5 | 4 | 3 | 10.86 |
| Pentoxolane | 5 | 5 | 4 | 17.38 |
Table 2: Comparison of Theoretical Data for this compound and Pentoxolane. The relative energy refers to the barrier to planarity. smu.edu
The data clearly shows that pentoxolane is predicted to be even more strained and less stable than this compound. The barrier to planarity, which is an indicator of ring strain, is significantly higher for pentoxolane. smu.edu This trend underscores the exceptional challenges associated with the synthesis and isolation of highly oxygenated cyclic compounds. While tetroxanes have been synthesized and studied, pentoxolane remains a largely theoretical entity.
Future Directions and Open Questions in Tetroxolane Research
Exploration of Novel Synthetic Routes to Access Specific Tetroxolane Structures
The controlled synthesis of specific this compound structures remains a significant hurdle. Current methods often rely on the ozonolysis of alkenes or the reaction of carbonyl compounds with ozone, which can lead to a mixture of products and are not always suitable for generating specific, substituted tetroxolanes. acs.orgacs.org Future research will likely focus on developing more targeted and efficient synthetic routes.
One promising avenue is the exploration of novel precursors and reaction conditions. For instance, the use of specialized carbenoids and cyclic ketones has been investigated as a potential route to chlorohydrin precursors, which could then be further manipulated to form the this compound ring. core.ac.uk The development of catalytic systems that can direct the formation of specific this compound isomers would be a major breakthrough.
Potential Future Synthetic Strategies:
| Strategy | Description | Potential Advantages |
| Catalytic Cycloadditions | Employing transition metal or organocatalysts to promote the selective cycloaddition of ozone or a surrogate to carbonyl compounds. | Increased control over stereochemistry and regioselectivity. |
| Stepwise Ring Construction | Building the this compound ring in a stepwise fashion from acyclic precursors, allowing for the introduction of specific substituents at defined positions. | Greater structural diversity and access to previously inaccessible tetroxolanes. |
| Photochemical Methods | Utilizing light-induced reactions to generate reactive intermediates that can then form the this compound ring. | Potentially milder reaction conditions and novel reactivity patterns. |
Development of Advanced Computational Models for Enhanced Predictive Accuracy
Computational chemistry has become an indispensable tool for studying reactive intermediates like tetroxolanes. researchgate.net Density Functional Theory (DFT) and high-level ab initio methods have been used to map the energy surfaces of reactions involving tetroxolanes, providing insights into their stability and reaction pathways. core.ac.ukresearchgate.net However, there is a continuous need to develop more accurate and efficient computational models.
Future efforts will likely focus on:
Improving Functionals and Basis Sets: Developing new DFT functionals and basis sets specifically parameterized for peroxide-containing compounds to provide more accurate energetic and structural predictions. researchgate.net
Incorporating Machine Learning: Utilizing machine learning and artificial intelligence to analyze large datasets of computational and experimental results, leading to predictive models that can rapidly assess the stability and reactivity of novel this compound structures. researchgate.netrsc.org
Consensus Modeling: Combining the predictions from multiple computational models to enhance predictive accuracy and expand the applicability domain of the models. nih.govnih.gov
These advancements will be crucial for guiding synthetic efforts and for interpreting experimental observations.
Elucidation of this compound Reactivity in Complex Chemical Environments
The reactivity of tetroxolanes is highly dependent on their chemical environment. While gas-phase and simple solution-phase studies have provided fundamental insights, understanding their behavior in more complex systems, such as biological or atmospheric environments, remains a significant challenge. researchgate.net
Key open questions include:
How do solvent effects, pH, and the presence of other reactive species influence the decomposition pathways of tetroxolanes?
What is the role of tetroxolanes in atmospheric chemistry, particularly in the formation and degradation of ozone? core.ac.ukresearchgate.net
Can tetroxolanes participate in biologically relevant reactions, and what are the potential implications?
To address these questions, researchers will need to employ a combination of advanced spectroscopic techniques, kinetic studies, and sophisticated computational models that can simulate complex environments.
Investigation of Stereochemical Aspects in this compound-Mediated Reactions
Stereochemistry plays a crucial role in many chemical reactions, and those involving tetroxolanes are no exception. scribd.comnumberanalytics.com The three-dimensional arrangement of atoms in a this compound molecule can significantly influence its reactivity and the stereochemical outcome of its subsequent reactions. dalalinstitute.comembibe.com
Future research in this area will focus on:
Asymmetric Synthesis: Developing synthetic methods that can produce enantiomerically pure or enriched tetroxolanes. numberanalytics.com This will allow for a more detailed investigation of their chiroptical properties and their role in stereoselective transformations.
Stereoselective Reactions: Exploring the use of chiral tetroxolanes as intermediates or catalysts in asymmetric reactions. acs.org
Mechanistic Studies: Elucidating the stereochemical course of reactions involving tetroxolanes, such as their decomposition and their reactions with other molecules. This will involve a combination of experimental techniques, including chiral chromatography and spectroscopy, and high-level computational analysis.
A deeper understanding of the stereochemical aspects of this compound chemistry will be essential for harnessing their potential in synthetic organic chemistry.
Bridging Gaps Between Theoretical Predictions and Experimental Observations for Transient Tetroxolanes
A persistent challenge in this compound research is the difficulty in directly observing and characterizing these transient species experimentally. nih.govresearchgate.net Often, their existence is inferred from the products of a reaction or from computational predictions. core.ac.uk
Bridging the gap between theory and experiment is a critical goal for the future. This will require:
Advanced Spectroscopic Techniques: The development and application of ultrafast spectroscopic methods, such as femtosecond transient absorption and time-resolved infrared spectroscopy, to directly probe the formation and decay of tetroxolanes on their natural timescales.
Matrix Isolation Studies: Trapping tetroxolanes in inert matrices at low temperatures to allow for their characterization by conventional spectroscopic techniques, such as IR and Raman spectroscopy. researchgate.net
Collaborative Research: Fostering closer collaborations between theoretical and experimental chemists to design experiments that can test and refine computational models.
By combining cutting-edge experimental techniques with increasingly sophisticated theoretical models, researchers can hope to gain a more complete and accurate picture of the structure, stability, and reactivity of these enigmatic molecules.
Q & A
Q. What are the primary synthetic routes for tetroxolane, and how can its purity be validated?
this compound is typically synthesized via ozone addition to aldehydes, forming a five-membered cyclic intermediate. Key steps include controlled reaction conditions (e.g., low temperatures to stabilize intermediates) and purification via chromatography or crystallization. Purity validation requires spectroscopic methods (e.g., NMR for structural confirmation) and chromatographic techniques (HPLC/GC-MS) to detect byproducts. Differential scanning calorimetry (DSC) can assess thermal stability and crystallinity .
Q. How do spectroscopic techniques aid in characterizing this compound’s molecular conformation?
Infrared (IR) spectroscopy identifies functional groups (e.g., O-O stretching vibrations at ~800 cm), while NMR reveals proton environments influenced by ring puckering. Computational models (e.g., Hartree-Fock with 6-31G* basis sets) predict stable conformers, such as C-symmetrical twist forms, which can be cross-validated with X-ray crystallography. These methods resolve pseudorotation dynamics and ring strain effects .
Advanced Research Questions
Q. How can computational methods like DFT and CCSD(T) be applied to study this compound’s reaction mechanisms?
Density Functional Theory (DFT) with M05-2X/6-311+G(d,p) optimizes geometries and calculates transition states, while CCSD(T) provides high-accuracy energy barriers. For example, the stepwise addition of ozone to formaldehyde to form this compound involves two barriers (19.1 and 23.0 kcal/mol), which are distinguishable via intrinsic reaction coordinate (IRC) analysis. Solvent effects can be modeled using implicit solvation (e.g., SMD) .
Q. How can contradictions between experimental reaction rates and theoretical calculations in this compound-mediated processes be resolved?
Discrepancies arise from neglecting solvent interactions, spin-orbit coupling, or tunneling effects in computational models. Hybrid approaches combining experimental kinetic studies (e.g., stopped-flow UV-Vis for rapid intermediate detection) and multireference methods (e.g., CASPT2) for diradical intermediates improve agreement. Isotopic labeling (e.g., ) can track reversible this compound formation, reconciling theoretical reversibility with experimental observations .
Q. What experimental designs are optimal for tracking this compound intermediates in ozone-aldehyde reactions?
Use time-resolved spectroscopic techniques (e.g., femtosecond transient absorption) to capture short-lived intermediates. Quenching experiments with radical traps (e.g., TEMPO) differentiate between radical abstraction and this compound-mediated pathways. For isotopic exchange studies, -labeled ozone and mass spectrometry quantify scrambling in intermediates .
Q. How does this compound’s ring strain influence its stability compared to other oxolanes?
this compound’s instability stems from O-O bond lability and ring strain (~15–20 kcal/mol higher than dioxolanes). Strain energy is quantified via homodesmotic reactions using reference compounds (e.g., cyclopentane). Thermochemical data (e.g., Δ(0 K)) from G4 composite methods or calorimetry provide experimental validation. Stability comparisons with trioxolanes reveal increased decomposition rates due to cumulative bond-bond repulsions .
Methodological Best Practices
- Data Contradiction Analysis : Compare computed enthalpy barriers (CCSD(T)) with experimental Arrhenius parameters. Use sensitivity analysis to identify critical variables (e.g., basis set choice) .
- Reproducibility : Document synthesis protocols (e.g., solvent purity, temperature gradients) and computational parameters (e.g., convergence criteria) per IUPAC guidelines .
- Literature Gaps : Prioritize studies on this compound’s atmospheric relevance (e.g., low-temperature ozonolysis) and catalytic applications (e.g., asymmetric synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
